Octane-1,8-diylbis(trichlorosilane)

Description

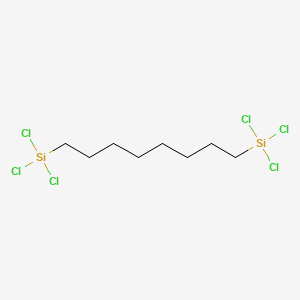

Structure

3D Structure

Properties

IUPAC Name |

trichloro(8-trichlorosilyloctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl6Si2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJGILDCJZMQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC[Si](Cl)(Cl)Cl)CCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966592 | |

| Record name | (Octane-1,8-diyl)bis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-53-5 | |

| Record name | 1,1′-(1,8-Octanediyl)bis[1,1,1-trichlorosilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane-1,8-diylbis(trichlorosilane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Octane-1,8-diyl)bis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-1,8-diylbis[trichlorosilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and properties of Octane-1,8-diylbis(trichlorosilane)

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Octane-1,8-diylbis(trichlorosilane)

Introduction: A Versatile Bifunctional Linker

Octane-1,8-diylbis(trichlorosilane), also known as 1,8-Bis(trichlorosilyl)octane, is a bifunctional organosilicon compound of significant interest in materials science and nanotechnology.[1] Its molecular architecture, consisting of a flexible eight-carbon alkyl chain capped at both ends by highly reactive trichlorosilyl (-SiCl₃) groups, makes it an exceptional molecular bridge. This unique structure allows it to form robust, covalent linkages between inorganic surfaces and organic materials, or to act as a crosslinking agent in the formation of advanced hybrid materials.

The compound's primary utility stems from the reactivity of the trichlorosilyl moieties. These groups readily hydrolyze in the presence of moisture, forming silanol intermediates that subsequently condense to create stable siloxane (Si-O-Si) networks. This chemistry is the foundation for its application in creating densely packed, thermally stable self-assembled monolayers (SAMs) and as a precursor in advanced thin-film deposition techniques like Molecular Layer Deposition (MLD).[1] Such capabilities are critical for fabricating high-quality, conformal coatings with molecular-scale precision for applications in microelectronics, protective coatings, and sensors.[1][2]

Physicochemical and Structural Properties

A summary of the key properties of Octane-1,8-diylbis(trichlorosilane) is provided below. These properties dictate its handling requirements and its performance in various applications.

| Property | Value | Source(s) |

| IUPAC Name | trichloro(8-trichlorosilyloctyl)silane | [1][3] |

| Synonyms | 1,8-Bis(trichlorosilyl)octane, Octamethylenebis(trichlorosilane) | [2][3] |

| CAS Number | 52217-53-5 | [2][3] |

| Molecular Formula | C₈H₁₆Cl₆Si₂ | [3][4] |

| Molecular Weight | 381.10 g/mol | [3] |

| Appearance | Colorless to transparent liquid | [2][3] |

| Density | ~1.268 g/cm³ | [3] |

| Boiling Point | 140°C (at reduced pressure) | [3] |

| Reactivity | Highly reactive with water, alcohols, and other protic solvents. | [1] |

| Storage | Store under an inert atmosphere (e.g., nitrogen or argon) in a dry, dark place at room temperature. | [2] |

Core Synthesis Methodologies

The synthesis of Octane-1,8-diylbis(trichlorosilane) primarily relies on the formation of silicon-carbon bonds. Two principal methodologies are employed, each with distinct advantages and mechanistic underpinnings.

Platinum-Catalyzed Hydrosilylation of 1,7-Octadiene

Hydrosilylation is the most prominent and industrially scalable method for synthesizing alkyltrichlorosilanes.[5][6] This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond.[5] For Octane-1,8-diylbis(trichlorosilane), this translates to the double addition of trichlorosilane (HSiCl₃) to 1,7-octadiene.

Causality and Mechanistic Insight: The reaction is not spontaneous and requires a transition metal catalyst, most commonly a platinum complex like Speier's or Karstedt's catalyst, to proceed efficiently.[5][7] The catalyst's role is to activate the Si-H bond, making it susceptible to addition.[8] The most widely accepted pathway is the Chalk-Harrod mechanism, which involves:

-

Oxidative Addition: The trichlorosilane adds to the platinum center.

-

Olefin Coordination: The double bond of the 1,7-octadiene coordinates to the platinum complex.

-

Migratory Insertion: The coordinated alkene inserts into the Pt-H bond, forming a platinum-alkyl intermediate.

-

Reductive Elimination: The desired alkyltrichlorosilane product is eliminated, regenerating the active catalyst.

This process occurs at both ends of the diene to yield the final bifunctional product.

Experimental Protocol: Hydrosilylation Synthesis

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire system must be maintained under a positive pressure of dry nitrogen to exclude atmospheric moisture.

-

Reagent Charging: Charge the flask with 1,7-octadiene and a catalytic amount (e.g., 10-20 ppm) of Karstedt's catalyst.

-

Addition of Silane: Add trichlorosilane dropwise to the stirred solution via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture at reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by FTIR by observing the disappearance of the Si-H stretch (~2250 cm⁻¹).

-

Purification: Cool the reaction mixture to room temperature. The crude product is then purified by fractional distillation under reduced pressure to remove any unreacted starting materials and byproducts, yielding the pure Octane-1,8-diylbis(trichlorosilane).

Grignard-Based Synthesis

The Grignard reaction offers a classic and versatile, albeit more complex, route to form silicon-carbon bonds.[9] This approach involves the reaction of a di-Grignard reagent with an excess of a silicon halide.

Causality and Mechanistic Insight: The core of this method is the nucleophilic character of the carbon atom in the Grignard reagent, which bears a partial negative charge due to the polarized C-Mg bond.[10] The synthesis proceeds in two stages:

-

Formation of the di-Grignard Reagent: 1,8-dihalooctane (e.g., 1,8-dibromooctane) reacts with magnesium turnings in a dry ether solvent (like THF) to form the bis(magnesium halide) reagent, BrMg-(CH₂)₈-MgBr.

-

Reaction with Silicon Tetrachloride: The di-Grignard reagent is then added to a solution of excess silicon tetrachloride (SiCl₄). The nucleophilic carbon atoms attack the electrophilic silicon centers, displacing chloride ions to form the desired C-Si bonds at both ends of the octane chain. Using a large excess of SiCl₄ is crucial to minimize polymerization and favor the formation of the desired product over intermolecular coupling.[9]

Experimental Protocol: Grignard Synthesis

-

System Preparation: Utilize an oven-dried, multi-neck flask under a strict inert atmosphere (argon or nitrogen). All glassware and reagents must be scrupulously dry.[10]

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of 1,8-dibromooctane in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine may be needed to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.

-

Reaction with SiCl₄: In a separate dry flask, prepare a solution of excess silicon tetrachloride in anhydrous THF, cooled in an ice bath. Slowly add the prepared di-Grignard reagent to the SiCl₄ solution (reverse addition) with vigorous stirring.[9]

-

Workup: After the addition is complete, stir the reaction for several hours at room temperature. The reaction is quenched by carefully pouring the mixture over crushed ice. The organic layer is separated, and the aqueous layer is extracted with a nonpolar solvent (e.g., hexane).

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The final product is isolated via vacuum distillation.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a triplet at approximately 0.89 ppm corresponding to the terminal methyl groups if any unreacted starting material were present (in an analogue like octyltrichlorosilane).[11] The methylene protons of the octane chain would appear as a series of complex multiplets between approximately 1.2 and 1.8 ppm.[11][12] The protons on the carbons alpha to the silicon atoms are the most deshielded and would appear furthest downfield in this region.

-

¹³C NMR: The spectrum would show distinct signals for each unique carbon in the octane backbone, with the carbon directly bonded to the silicon (C1) being the most downfield.

-

²⁹Si NMR: This technique provides direct evidence of the silicon environment and should show a single resonance in the characteristic region for alkyltrichlorosilanes.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum would be characterized by strong C-H stretching vibrations (~2850-2950 cm⁻¹) and the absence of the Si-H peak (~2250 cm⁻¹) from the trichlorosilane reactant. Strong absorptions corresponding to the Si-Cl bonds would also be present.

-

Mass Spectrometry (MS): Electron impact or chemical ionization MS can be used to confirm the molecular weight of the compound (381.1 g/mol ).[3] Analysis of the isotopic pattern from the six chlorine atoms provides a definitive confirmation of the elemental composition.

Applications in Materials Science

The bifunctional nature of Octane-1,8-diylbis(trichlorosilane) makes it a powerful tool for engineering surfaces and materials at the molecular level.

Formation of Self-Assembled Monolayers (SAMs)

This molecule is an ideal candidate for forming highly stable, cross-linked SAMs on hydroxylated surfaces such as silicon dioxide, glass, and metal oxides.

Mechanism of Action: When exposed to a substrate with surface hydroxyl (-OH) groups in the presence of trace water, the trichlorosilyl groups hydrolyze to form reactive silanetriols (-Si(OH)₃). These silanols then perform two critical reactions:

-

Intermolecular Condensation: They react with each other to form a cross-linked polysiloxane network (Si-O-Si), providing enhanced lateral stability to the monolayer.

-

Surface Condensation: They react with the surface hydroxyl groups to form strong, covalent Si-O-Substrate bonds.

The fact that the molecule is anchored at both ends (a "dipodal" binding) dramatically increases the thermal and hydrolytic stability of the resulting monolayer compared to those formed from conventional monofunctional silanes.[13]

Organic-Inorganic Hybrid Materials

The molecule serves as a quintessential crosslinking agent, covalently linking inorganic components (like silica nanoparticles) to an organic polymer matrix. The flexible octane chain imparts ductility and can improve interfacial adhesion, leading to composite materials with enhanced mechanical properties.[2] This is particularly valuable in the development of advanced functional materials for diverse fields.

Safety and Handling Precautions

Octane-1,8-diylbis(trichlorosilane) is a reactive chemical that requires careful handling.

-

Corrosivity: As a chlorosilane, it is corrosive to skin and eyes. In the presence of moisture, it rapidly hydrolyzes to release corrosive hydrogen chloride (HCl) gas.

-

Handling: All manipulations should be performed in a well-ventilated fume hood or a glovebox under an inert atmosphere of nitrogen or argon.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Recommended safety protocols include S26 (in case of eye contact, rinse immediately) and S36/37/39 (wear suitable protective clothing, gloves, and eye/face protection).[3]

References

- Octane-1,8-diylbis(trichlorosilane) - Benchchem. (URL: )

- CAS 52217-53-5 1,8-Bis(trichlorosilyl)octane - Alfa Chemistry. (URL: )

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz

- CAS NO.52217-53-5 1,8-bis(trichlorosilyl)octane - Daken Chemical. (URL: )

- Octane-1,8-diylbis(trichlorosilane) (C8H16Cl6Si2) - PubChemLite. (URL: )

- GRIGNARD REAGENTS AND SILANES - Gelest, Inc. (URL: )

- Application Notes and Protocols for Hydrosilylation Reactions: A Detailed Examination of Trichlorosilane - Benchchem. (URL: )

- DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms - Google P

- Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed. (URL: )

- 1,8-BIS(TRIETHOXYSILYL)OCTANE - Gelest, Inc. (URL: )

- Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. (URL: )

- Reactions of Grignard Reagents - Master Organic Chemistry. (URL: )

- Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride. (URL: )

- Grignard Reagents - Chemistry LibreTexts. (URL: )

- Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of octane - Doc Brown's Chemistry. (URL: )

- Octyltrichlorosilane(5283-66-9) 1H NMR spectrum - ChemicalBook. (URL: )

Sources

- 1. Octane-1,8-diylbis(trichlorosilane)|1,8-Bis(trichlorosilyl)octane Supplier [benchchem.com]

- 2. dakenchem.com [dakenchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. PubChemLite - Octane-1,8-diylbis(trichlorosilane) (C8H16Cl6Si2) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]

- 8. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms - Google Patents [patents.google.com]

- 9. gelest.com [gelest.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Octyltrichlorosilane(5283-66-9) 1H NMR [m.chemicalbook.com]

- 12. C8H18 octane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-octane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 1,8-BIS(TRIETHOXYSILYL)OCTANE - Gelest, Inc. [gelest.com]

Introduction: A Molecular Bridge for Advanced Material Interfaces

An In-Depth Technical Guide to the Structure, Synthesis, and Application of Octane-1,8-diylbis(trichlorosilane)

Prepared by: Gemini, Senior Application Scientist

Octane-1,8-diylbis(trichlorosilane), also known as 1,8-Bis(trichlorosilyl)octane, is a bifunctional organosilane compound of significant interest in materials science, surface chemistry, and nanotechnology. Its unique molecular architecture—a flexible eight-carbon alkyl chain terminated at both ends by highly reactive trichlorosilyl groups—positions it as a powerful molecular linker. Unlike monofunctional silanes which terminate at a surface, this dipodal molecule offers the ability to form robust, covalently cross-linked networks both on a substrate and potentially between substrates. This guide provides a comprehensive technical overview of its chemical structure, synthesis, core reactivity, and a detailed protocol for its application in forming stable, self-assembled monolayers (SAMs).

Molecular Structure and Physicochemical Properties

The defining feature of Octane-1,8-diylbis(trichlorosilane) is its symmetrical structure, which dictates its physical properties and reactivity. The nonpolar octyl backbone provides a defined length and flexibility, while the terminal -SiCl₃ groups are the sites of chemical reaction.

Chemical Identifiers

-

IUPAC Name: trichloro(8-trichlorosilyloctyl)silane[1]

-

CAS Number: 52217-53-5[1]

-

Molecular Formula: C₈H₁₆Cl₆Si₂[1]

-

Molecular Weight: 381.10 g/mol [1]

-

InChI Key: GFJGILDCJZMQTN-UHFFFAOYSA-N[1]

Physicochemical Data

The physical properties of this compound are consistent with a reactive liquid organosilane.

| Property | Value | Source |

| Appearance | Colorless, transparent liquid | [1][3] |

| Density | 1.220 - 1.268 g/cm³ | [1] |

| Boiling Point | 140 °C @ 1 Torr | N/A |

| Flash Point | 120 - 139.6 °C | [1] |

| Refractive Index | ~1.4757 | N/A |

Molecular Structure Diagram

The 2D structure highlights the symmetrical nature of the molecule with reactive groups at either end of the alkyl chain.

Caption: 2D representation of Octane-1,8-diylbis(trichlorosilane).

Synthesis and Purification

The primary industrial route for creating alkyltrichlorosilanes is through the transition-metal-catalyzed hydrosilylation of an alkene.[4][5] For this specific molecule, the process involves the double addition of trichlorosilane (HSiCl₃) across the terminal double bonds of 1,7-octadiene.

Synthetic Pathway: Hydrosilylation

The reaction is typically catalyzed by platinum complexes, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[6] The choice of catalyst is critical as it influences reaction efficiency and selectivity.[4] The fundamental mechanism, often described by the Chalk-Harrod mechanism, involves the activation of the Si-H bond by the platinum center.[7]

Caption: General workflow for the synthesis of Octane-1,8-diylbis(trichlorosilane).

Causality: An excess of trichlorosilane is often used to ensure complete reaction at both ends of the diene and to minimize oligomerization. The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere because both the trichlorosilane reactant and the final product are extremely sensitive to moisture.[8] Vacuum distillation is the preferred method for purification, separating the high-boiling point product from unreacted starting materials and lower-boiling point monosilylated byproducts.

Spectroscopic Characterization (Expected)

-

¹H NMR (Proton NMR): The spectrum will be relatively simple due to the molecule's symmetry.

-

δ ~1.2-1.6 ppm (multiplet, 12H): This broad multiplet arises from the six central methylene groups (-CH₂-) of the octane chain (C2-C7). The signals overlap significantly.

-

δ ~1.6-1.8 ppm (multiplet, 4H): These are the signals from the two methylene groups adjacent to the silicon atoms (C1 and C8). They are shifted slightly downfield due to the electron-withdrawing effect of the silyl group.

-

-

¹³C NMR (Carbon NMR):

-

Signals for the eight carbons of the octane chain are expected in the typical aliphatic region (δ ~20-40 ppm). Due to symmetry, only four distinct signals would be observed: C1/C8, C2/C7, C3/C6, and C4/C5. The C1/C8 signal will be the most downfield.

-

-

FT-IR (Infrared Spectroscopy): The spectrum will be dominated by the vibrations of the alkyl chain.

Core Reactivity: Hydrolysis and Condensation

The utility of Octane-1,8-diylbis(trichlorosilane) is entirely derived from the high reactivity of the silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack by water, a process known as hydrolysis.

Mechanism:

-

Hydrolysis: Each of the six Si-Cl bonds rapidly reacts with ambient moisture or water to form a silanol group (Si-OH) and hydrogen chloride (HCl) gas as a byproduct.[8][12]

-

Si-Cl + H₂O → Si-OH + HCl

-

-

Condensation: The newly formed, highly reactive silanol groups then condense with each other or with hydroxyl groups (-OH) on a substrate surface (like silicon oxide, glass, or metal oxides). This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si or Si-O-Substrate) and releases a molecule of water.

-

Si-OH + HO-Si → Si-O-Si + H₂O

-

Si-OH + HO-Substrate → Si-O-Substrate + H₂O

-

This two-step process allows the molecule to first anchor to a surface and then cross-link with adjacent molecules, creating a robust, thermally, and chemically stable organic film.

Caption: Reaction pathway for surface modification via hydrolysis and condensation.

Application Focus: Formation of Cross-Linked Self-Assembled Monolayers (SAMs)

A primary application for this molecule is the formation of dense, ordered SAMs on hydroxylated substrates. The dipodal nature of the molecule allows for multiple attachment points to the surface, significantly enhancing the stability of the resulting monolayer compared to those formed from traditional monofunctional silanes.[13]

Experimental Protocol: SAM Formation on a Silicon Wafer

This protocol is a representative workflow and must be performed in a controlled environment to ensure high-quality film formation.[14][15]

A. Substrate Preparation (Critical Step):

-

Cleaving: Cut silicon wafers into appropriately sized pieces (e.g., 1 cm x 1 cm) using a diamond scribe.

-

Sonication: Clean the substrates by sonicating sequentially in acetone, then isopropanol, for 15 minutes each to remove organic residues.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Hydroxylation: The creation of a dense layer of surface hydroxyl (-OH) groups is paramount for silane attachment. Use an oxygen plasma cleaner or a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-20 minutes.

-

Expert Insight: Piranha solution is extremely corrosive and reacts violently with organic solvents. It must be handled with extreme caution inside a fume hood with appropriate personal protective equipment (PPE). Oxygen plasma is a safer and often more effective alternative.

-

-

Final Rinse & Dry: Thoroughly rinse the substrates with ultrapure (18 MΩ·cm) water and dry completely with nitrogen gas. The substrate should be used immediately.

B. Silanization (Solution Deposition):

-

Solution Preparation: Inside a nitrogen-filled glovebox, prepare a 1-5 mM solution of Octane-1,8-diylbis(trichlorosilane) in a perfectly anhydrous solvent, such as toluene or hexane.

-

Expert Insight: The presence of trace water in the solvent will cause the silane to polymerize in solution before it can assemble on the surface, leading to a disordered, rough film. Using freshly distilled solvent from a drying agent is essential.

-

-

Immersion: Immediately immerse the freshly cleaned and hydroxylated substrates into the silane solution. Seal the container to prevent atmospheric moisture ingress.

-

Assembly: Allow the self-assembly process to occur for 2-12 hours at room temperature. Longer assembly times can lead to more ordered films.[16]

-

Rinsing: Remove the substrates from the silanization solution and rinse thoroughly with the anhydrous solvent (toluene/hexane) to remove any physisorbed molecules. Follow with a rinse in isopropanol.

-

Curing: To promote covalent cross-linking between adjacent silane molecules, bake the coated substrates in an oven at 110-120 °C for 30-60 minutes.

C. Characterization:

-

Wettability: Measure the static water contact angle. A successful hydrophobic monolayer should yield a contact angle >100°.

-

Thickness & Roughness: Use ellipsometry and atomic force microscopy (AFM) to confirm monolayer thickness (expected ~1.2-1.5 nm) and surface smoothness (RMS roughness < 0.5 nm).[14]

Safety and Handling

Chlorosilanes are hazardous materials that require strict handling protocols.

-

Reactivity: The primary hazard stems from their violent reaction with water, alcohols, and other protic solvents, which releases large amounts of corrosive and toxic hydrogen chloride (HCl) gas.[12][17] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[18]

-

Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from moisture and incompatible materials like acids, bases, and oxidizing agents.[19]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), chemical splash goggles, a face shield, and a flame-retardant lab coat.[19]

-

Fire: Chlorosilanes can be flammable. Do NOT use water as an extinguishing agent. Use dry chemical, carbon dioxide, or alcohol-resistant foam.[17][18]

-

Spills: Absorb small spills with dry sand or another inert, non-combustible absorbent. Do not use materials that contain water.

Conclusion

Octane-1,8-diylbis(trichlorosilane) is a versatile molecular building block for creating highly stable and defined organic-inorganic interfaces. Its value lies in its bifunctional nature, which enables the formation of covalently cross-linked networks that offer superior durability compared to standard monofunctional silanes. Understanding its core reactivity—the rapid hydrolysis of Si-Cl bonds followed by condensation—is the key to successfully applying this molecule in the fabrication of advanced materials, from robust self-assembled monolayers for microelectronics to specialized coatings in drug delivery systems. Adherence to stringent anhydrous and safety protocols is non-negotiable for achieving high-quality, reproducible results.

References

-

GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). American Chemistry Council. Retrieved January 20, 2026, from [Link]

-

CHLOROSILANE, 95%. (2017, January 30). Gelest, Inc. Retrieved January 20, 2026, from [Link]

-

Chlorosilanes, toxic, corrosive, N.O.S. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Octane-1,8-diylbis(trichlorosilane) (C8H16Cl6Si2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

- Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group. (n.d.). Google Patents.

-

Selective hydrosilylation of allyl chloride with trichlorosilane. (2021, May 11). PubMed. Retrieved January 20, 2026, from [Link]

-

Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces. (2012, December 5). arXiv.org. Retrieved January 20, 2026, from [Link]

-

Self-assembled silane monolayers: an efficient step-by-step recipe for high-quality, low energy surfaces. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane. (2021, May 11). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

-

Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of octane. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [Link]

-

1,8-Bis(trimethoxysilyl)octane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

1,8-Bis(triethoxysilyl)octane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

1,8-BIS(TRIETHOXYSILYL)OCTANE. (n.d.). Gelest, Inc. Retrieved January 20, 2026, from [Link]

-

Octyltrichlorosilane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PubChemLite - Octane-1,8-diylbis(trichlorosilane) (C8H16Cl6Si2) [pubchemlite.lcsb.uni.lu]

- 3. dakenchem.com [dakenchem.com]

- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. MAXIMUM SAFETY AND PURITY: CHLOROSILANES FOR DEMANDING INDUSTRIES [evonik.com]

- 9. Octyltrichlorosilane(5283-66-9) 1H NMR spectrum [chemicalbook.com]

- 10. Octyltrichlorosilane | C8H17Cl3Si | CID 21354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. globalsilicones.org [globalsilicones.org]

- 13. 1,8-BIS(TRIETHOXYSILYL)OCTANE - Gelest, Inc. [gelest.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Chlorosilanes, toxic, corrosive, N.O.S. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. gelest.com [gelest.com]

An In-depth Technical Guide to the Hydrolysis and Condensation Kinetics of Octane-1,8-diylbis(trichlorosilane)

Abstract

This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of octane-1,8-diylbis(trichlorosilane), a bifunctional organosilane with significant potential in materials science and surface modification. While specific kinetic data for this compound is not extensively available in public literature[1], this document synthesizes established principles from the broader field of organosilane chemistry to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the fundamental reaction mechanisms, propose detailed experimental protocols for kinetic analysis, and discuss the interpretation of analytical data. The insights provided herein are designed to empower researchers to control and optimize the polymerization of this versatile molecule for a range of applications.

Introduction: The Significance of Bifunctional Trichlorosilanes

Octane-1,8-diylbis(trichlorosilane), with the chemical formula C8H16Cl6Si2, is a member of the organosilane family characterized by a flexible eight-carbon aliphatic chain linking two terminal trichlorosilyl groups.[1] This bifunctional nature allows it to act as a crosslinking agent or a monomer in the formation of linear or cyclic polysiloxane chains.[2] The reactivity of the Si-Cl bonds makes it highly susceptible to hydrolysis, a key step in the sol-gel process and the formation of silicon-based polymers.[3][4] Understanding and controlling the kinetics of its hydrolysis and subsequent condensation are paramount for tailoring the properties of the resulting materials for applications ranging from advanced coatings to drug delivery matrices.

The overall transformation from the monomer to a polysiloxane network proceeds in two primary stages:

-

Hydrolysis: The reaction of the trichlorosilyl groups with water to form silanetriols and hydrochloric acid.

-

Condensation: The subsequent reaction of the silanol intermediates to form siloxane (Si-O-Si) bridges, releasing water or alcohol in the process.

The interplay of these two reactions governs the structure and properties of the final polymeric material.

Mechanistic Pathways: A Tale of Two Reactions

The journey from octane-1,8-diylbis(trichlorosilane) to a stable polysiloxane network is a complex interplay of hydrolysis and condensation reactions. The kinetics of these processes are heavily influenced by factors such as water concentration, pH, temperature, and the presence of catalysts.

The Hydrolysis Cascade

The hydrolysis of each trichlorosilyl group is a stepwise process, with each chlorine atom being sequentially replaced by a hydroxyl group. This reaction is typically rapid, especially in the presence of sufficient water, and is autocatalytic due to the production of hydrochloric acid (HCl), which lowers the pH and accelerates further hydrolysis.[5][6]

The proposed hydrolysis pathway for one of the trichlorosilyl ends of the molecule is as follows:

-

First Hydrolysis: Cl₃Si-(CH₂)₈-SiCl₃ + H₂O → (HO)Cl₂Si-(CH₂)₈-SiCl₃ + HCl

-

Second Hydrolysis: (HO)Cl₂Si-(CH₂)₈-SiCl₃ + H₂O → (HO)₂ClSi-(CH₂)₈-SiCl₃ + HCl

-

Third Hydrolysis: (HO)₂ClSi-(CH₂)₈-SiCl₃ + H₂O → (HO)₃Si-(CH₂)₈-SiCl₃ + HCl

A similar cascade of reactions occurs at the other end of the octane chain. The rate of each successive hydrolysis step can be influenced by steric and electronic effects. Generally, the initial hydrolysis step is the slowest, with subsequent steps proceeding more rapidly.[7]

Diagram: Hydrolysis and Condensation Pathway

Caption: Generalized reaction pathway for octane-1,8-diylbis(trichlorosilane).

The Condensation Matrix: Building the Siloxane Backbone

Once silanol groups are formed, they can undergo condensation to form stable siloxane bonds (Si-O-Si). This process can occur through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol-producing condensation (not directly applicable here but relevant for alkoxysilanes): A silanol group reacts with a non-hydrolyzed chloro group, which is less common in aqueous systems.

For a bifunctional molecule like octane-1,8-diylbis(trichlorosilane), condensation can proceed in two ways:

-

Intermolecularly: Leading to the formation of linear polymer chains.

-

Intramolecularly: Resulting in the formation of cyclic structures.

The balance between these two condensation pathways is influenced by the concentration of the silane. At higher concentrations, intermolecular condensation is favored, leading to higher molecular weight polymers. At lower concentrations, the probability of the two ends of the same molecule reacting increases, favoring the formation of cyclic oligomers.

Experimental Protocols for Kinetic Analysis

To quantitatively assess the hydrolysis and condensation kinetics, a combination of spectroscopic techniques is recommended. The following protocols are designed to be self-validating by providing complementary information.

In-Situ Monitoring by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for real-time monitoring of the chemical transformations occurring during hydrolysis and condensation.[8][9] By tracking the changes in specific vibrational bands, one can follow the disappearance of reactants and the appearance of products.

Experimental Workflow:

Caption: Workflow for kinetic analysis using in-situ FTIR spectroscopy.

Step-by-Step Protocol:

-

System Preparation: Utilize an Attenuated Total Reflectance (ATR) FTIR setup equipped with a temperature-controlled cell. The ATR crystal should be resistant to the corrosive HCl produced during the reaction (e.g., diamond or silicon).

-

Reagent Preparation: Prepare a solution of octane-1,8-diylbis(trichlorosilane) in a suitable anhydrous solvent (e.g., toluene or hexane). Prepare a separate solution of water in a miscible co-solvent if necessary to control the water concentration.

-

Initiation of Reaction: Inject the silane solution and the water-containing solution into the pre-heated ATR cell and immediately begin spectral acquisition.

-

Data Acquisition: Collect FTIR spectra at regular time intervals (e.g., every 30 seconds to 1 minute) over the course of the reaction.

-

Data Analysis: Monitor the following key spectral regions:

-

Kinetic Modeling: Plot the absorbance of these key peaks as a function of time. The initial rates of hydrolysis can be determined from the rate of appearance of the Si-OH band or the disappearance of the Si-Cl band. The rate of condensation can be determined from the rate of formation of the Si-O-Si band.

Data Presentation:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Expected Trend |

| Si-Cl | Stretching | ~600-500 | Decrease |

| O-H (in Si-OH) | Stretching | ~3700-3200 | Increase then Decrease |

| Si-OH | Stretching | ~950-830 | Increase then Decrease |

| Si-O-Si | Asymmetric Stretching | ~1100-1000 | Increase |

Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²⁹Si NMR, provides detailed quantitative information about the different silicon species present in the reaction mixture.[11][12][13] This allows for the direct observation and quantification of the starting material, hydrolyzed intermediates, and various condensed structures.

Experimental Workflow:

Caption: Workflow for kinetic analysis using NMR spectroscopy.

Step-by-Step Protocol:

-

Sample Preparation: In an NMR tube, combine a known concentration of octane-1,8-diylbis(trichlorosilane) with a suitable deuterated solvent (e.g., acetone-d₆ or THF-d₈) and a precise amount of water. An internal standard can be added for accurate quantification.

-

Data Acquisition: Acquire ¹H and ²⁹Si NMR spectra at various time points. For ²⁹Si NMR, longer acquisition times may be necessary due to the low natural abundance and sensitivity of the ²⁹Si nucleus.[14]

-

Spectral Analysis:

-

¹H NMR: Monitor the disappearance of the starting material's alkyl protons and the appearance of new signals corresponding to the hydrolyzed and condensed species. The formation of HCl can also be indirectly observed by changes in the chemical shifts of labile protons.

-

²⁹Si NMR: This is the most informative technique. Different silicon environments will give rise to distinct chemical shifts. The expected chemical shift regions are:

-

R-SiCl₃: Around +10 to +20 ppm.

-

R-Si(OH)Cl₂: Slightly downfield from the starting material.

-

R-Si(OH)₂Cl: Further downfield.

-

R-Si(OH)₃ (T⁰): Around -40 to -50 ppm.

-

R-Si(OSi)(OH)₂ (T¹): Around -50 to -60 ppm.

-

R-Si(OSi)₂(OH) (T²): Around -60 to -70 ppm.

-

R-Si(OSi)₃ (T³): Around -70 to -80 ppm.

-

-

-

Kinetic Analysis: By integrating the peaks corresponding to each species at different time points, a concentration profile for each can be generated. These profiles can then be fitted to appropriate kinetic models to extract rate constants for both the hydrolysis and condensation steps.

Data Presentation:

| Silicon Species | Notation | Expected ²⁹Si Chemical Shift (ppm) |

| R-SiCl₃ | - | ~ +10 to +20 |

| R-Si(OH)₃ | T⁰ | ~ -40 to -50 |

| R-Si(OSi)(OH)₂ | T¹ | ~ -50 to -60 |

| R-Si(OSi)₂(OH) | T² | ~ -60 to -70 |

| R-Si(OSi)₃ | T³ | ~ -70 to -80 |

Factors Influencing Kinetics and Their Implications

The ability to manipulate the hydrolysis and condensation kinetics is crucial for achieving desired material properties. The following parameters are key control points:

-

Water-to-Silane Ratio (r): A stoichiometric amount of water is required for complete hydrolysis. Sub-stoichiometric amounts will lead to incomplete hydrolysis and the presence of residual Si-Cl bonds. Excess water will drive the hydrolysis equilibrium towards the silanol products and can influence the condensation rate.

-

pH: The hydrolysis of trichlorosilanes is autocatalytic due to the production of HCl. The low pH environment generally accelerates hydrolysis. The rate of condensation is also pH-dependent, with a minimum rate typically observed around pH 4.

-

Temperature: As with most chemical reactions, increasing the temperature will increase the rates of both hydrolysis and condensation. This can be used to shorten reaction times but may also lead to less controlled polymerization.

-

Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, as well as the local concentration of water. A non-polar solvent may lead to phase separation as the more polar silanols are formed.

Conclusion and Future Outlook

This technical guide has provided a foundational understanding of the hydrolysis and condensation kinetics of octane-1,8-diylbis(trichlorosilane) by drawing upon established principles of organosilane chemistry. The proposed experimental protocols using in-situ FTIR and quantitative NMR spectroscopy offer a robust framework for researchers to elucidate the specific kinetic parameters of this molecule. A thorough understanding of these kinetics will enable the rational design and synthesis of novel polysiloxane materials with tailored properties for a wide array of applications. Future research should focus on generating precise kinetic data for this specific compound under various reaction conditions to build a comprehensive kinetic model.

References

- Shi, H., Yang, J., Li, Z., & He, C. (n.d.).

-

Nowicki, J., & Wasiak, T. (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions. Molecules, 26(14), 4338. [Link]

-

Egger, D., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Applied Sciences, 10(21), 7523. [Link]

- Egger, D., et al. (2020).

- Gaboriaud, F., & Schué, F. (1998). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Journal of the American Chemical Society, 120(4), 699–705.

- Andrianov, K. A., & Zhdanov, A. A. (1962). Synthesis of organosilicon cyclolinear block-copolymers. Journal of Polymer Science, 56(164), S1-S3.

-

ResearchGate. (n.d.). 1 H and 29 Si NMR spectra of catalyst 17 and excess HSiCl 3. Retrieved from [Link]

- Ito, M., & Tomita, I. (2000). Method for producing organosilicon polymers and the polymers prepared thereby.

- Barton, T. J. (1995). Synthesis of organosilicon compounds. University of North Texas.

- Hepburn, C., et al. (2016). Development of on-line FTIR spectroscopy for siloxane detection in biogas to enhance carbon contactor management. Water Science and Technology, 74(11), 2577–2584.

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

- Veszprémi, T., & Fehér, M. (1998). Theoretical study of the hydrolysis of chlorosilane. Journal of Molecular Structure: THEOCHEM, 454(1-2), 11-19.

- Pakuła, D., Marciniec, B., & Przekop, R. E. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. AppliedChem, 3(1), 89-109.

- Glowacky, J., et al. (2011). Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Proceedings of the 2nd International Conference on Microstructural-related Durability of Cementitious Composites.

-

ResearchGate. (n.d.). FT-IR spectrum showing chemical bond structure of the siloxane-gelatin hybrids. Retrieved from [Link]

- Lung, C. Y. K., & Matinlinna, J. P. (2012). Resin Bonding to Silicatized Zirconia with Two Isocyanatosilanes and a Cross-linking Silane. Part II: Mechanistic Approach. Silicon, 4(2), 101-108.

-

PubChemLite. (n.d.). Octane-1,8-diylbis(trichlorosilane) (C8H16Cl6Si2). Retrieved from [Link]

-

Wikipedia. (n.d.). Trichlorosilane. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical 29 Si NMR Chemical Shifts. Retrieved from [Link]

- Pohl, E. R. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology, 6(1), 127-149.

-

Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. [Link]...

Sources

- 1. PubChemLite - Octane-1,8-diylbis(trichlorosilane) (C8H16Cl6Si2) [pubchemlite.lcsb.uni.lu]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Trichlorosilane - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

- 13. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octane-1,8-diylbis(trichlorosilane): Properties, Synthesis, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane-1,8-diylbis(trichlorosilane) is a bifunctional organosilane that serves as a versatile molecular linker and surface modification agent. Its symmetrical structure, featuring a flexible eight-carbon alkyl chain flanked by highly reactive trichlorosilyl groups, makes it an invaluable tool in materials science, nanotechnology, and the biomedical field. The terminal trichlorosilyl moieties can readily react with hydroxylated surfaces to form stable siloxane bonds, enabling the covalent tethering of the octane backbone to substrates such as silica, glass, and metal oxides. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of Octane-1,8-diylbis(trichlorosilane), with a particular focus on its utility for researchers in drug development and the life sciences.

Core Molecular and Physical Properties

Octane-1,8-diylbis(trichlorosilane) is a dense, transparent liquid at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆Cl₆Si₂ | [1][2][3] |

| Molecular Weight | 381.1 g/mol | [1][2] |

| CAS Number | 52217-53-5 | [1][3] |

| IUPAC Name | trichloro(8-trichlorosilyloctyl)silane | [1] |

| Synonyms | 1,8-Bis(trichlorosilyl)octane | [3] |

| Appearance | Colorless, transparent liquid | [1][2] |

| Density | 1.268 g/cm³ | [1] |

| Boiling Point | 140 °C | [1][3] |

| Flash Point | 139.6 °C | [1][3] |

Synthesis and Mechanism

The primary route for synthesizing Octane-1,8-diylbis(trichlorosilane) is through the platinum-catalyzed hydrosilylation of 1,7-octadiene with trichlorosilane (HSiCl₃). This reaction is a cornerstone of organosilicon chemistry, allowing for the efficient formation of carbon-silicon bonds.

The reaction proceeds via the addition of a silicon-hydride bond across the terminal double bonds of the diene. A platinum complex, such as Karstedt's catalyst, is commonly employed to facilitate this process. The catalyst activates the Si-H bond, enabling its addition to the alkene in an anti-Markovnikov fashion, which results in the silyl group attaching to the terminal carbon of each double bond.

Caption: Synthesis of Octane-1,8-diylbis(trichlorosilane) via hydrosilylation.

Experimental Protocol: Synthesis of Octane-1,8-diylbis(trichlorosilane)

The following is a representative protocol for the synthesis, based on established hydrosilylation procedures.[4][5]

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas (nitrogen or argon) inlet.

-

Reagent Charging: The flask is charged with 1,7-octadiene and a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm). The mixture is heated to a reaction temperature of 80-100 °C.

-

Addition of Trichlorosilane: Trichlorosilane is added dropwise from the dropping funnel to the heated diene-catalyst mixture over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.

-

Reaction and Monitoring: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-4 hours to ensure complete conversion. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (~2250 cm⁻¹) from trichlorosilane.

-

Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is then purified by vacuum distillation to remove any unreacted starting materials and the catalyst.

Reactivity and Surface Chemistry

The utility of Octane-1,8-diylbis(trichlorosilane) is derived from the high reactivity of its terminal trichlorosilyl groups. These groups are highly susceptible to hydrolysis, even by atmospheric moisture.

Hydrolysis and Condensation:

In the presence of water, the silicon-chlorine bonds are rapidly hydrolyzed to form silanol groups (Si-OH), releasing hydrogen chloride (HCl) as a byproduct. These silanol groups are unstable and readily condense with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of a polysiloxane network.

Surface Grafting:

When exposed to a hydroxylated surface (e.g., silica, glass, metal oxides), the trichlorosilyl groups first hydrolyze to silanols. These silanols then form hydrogen bonds with the surface hydroxyls, followed by a condensation reaction that creates covalent siloxane bonds to the substrate. The bifunctional nature of the molecule allows it to act as a crosslinker between surfaces or to form a dense, self-assembled monolayer (SAM).

Caption: Workflow for surface modification using Octane-1,8-diylbis(trichlorosilane).

Spectroscopic Characterization

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

| Predicted Chemical Shift (δ) | Multiplicity | Assignment |

| ~ 0.8 - 1.0 ppm | Triplet | -CH₂-SiCl₃ |

| ~ 1.2 - 1.6 ppm | Multiplet | Internal methylene groups (-CH₂-) |

¹³C NMR Spectroscopy:

The carbon NMR spectrum would also reflect the molecule's symmetry.

| Predicted Chemical Shift (δ) | Assignment |

| ~ 15 - 20 ppm | -CH₂-SiCl₃ |

| ~ 22 - 35 ppm | Internal methylene groups (-CH₂-) |

FTIR Spectroscopy:

The infrared spectrum would be dominated by the vibrations of the alkyl chain.

| Wavenumber (cm⁻¹) | Assignment |

| 2925 - 2960 cm⁻¹ | C-H asymmetric stretching |

| 2850 - 2870 cm⁻¹ | C-H symmetric stretching |

| 1450 - 1470 cm⁻¹ | C-H bending (scissoring) |

| ~ 800 cm⁻¹ | Si-C stretching |

| ~ 600 cm⁻¹ | Si-Cl stretching |

Applications in Research and Drug Development

The ability of Octane-1,8-diylbis(trichlorosilane) to form robust, hydrophobic, and crosslinked monolayers makes it highly valuable for advanced applications.

1. Surface Modification of Nanoparticles for Drug Delivery:

Silica nanoparticles are widely explored as drug delivery vehicles. However, their hydrophilic surface can lead to premature drug release or non-specific interactions. By modifying the surface with Octane-1,8-diylbis(trichlorosilane), a hydrophobic layer can be created, which can improve the loading of hydrophobic drugs and control their release profile. The bifunctional nature of this silane can also be used to create a crosslinked shell around the nanoparticles, further enhancing their stability.

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol provides a general framework for the surface functionalization of silica nanoparticles.[6][7][8][9]

-

Nanoparticle Preparation: Disperse pre-synthesized silica nanoparticles in an anhydrous solvent, such as toluene, through sonication.

-

Silanization Reaction: In an inert atmosphere, add a solution of Octane-1,8-diylbis(trichlorosilane) (e.g., 1-5% w/v in anhydrous toluene) to the nanoparticle suspension.

-

Reaction Conditions: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60-80 °C) for several hours (e.g., 4-24 hours) with constant stirring.

-

Washing and Purification: After the reaction, the modified nanoparticles are collected by centrifugation. They are then washed repeatedly with the anhydrous solvent (e.g., toluene) to remove any unreacted silane. A final wash with a polar solvent like ethanol may be performed.

-

Drying and Characterization: The purified nanoparticles are dried under vacuum. The success of the surface modification can be confirmed by techniques such as FTIR spectroscopy (appearance of C-H stretching bands), thermogravimetric analysis (TGA) to quantify the organic content, and contact angle measurements to assess the change in surface hydrophobicity.

2. Biocompatible Coatings and Implants:

In the field of biomedical devices and implants, surface properties are critical to prevent biofouling and ensure biocompatibility.[10] Self-assembled monolayers of organosilanes can create surfaces that resist protein adsorption and cell adhesion. The long alkyl chain of Octane-1,8-diylbis(trichlorosilane) provides a non-polar interface, which can be a foundational layer for building more complex biocompatible coatings.

3. Bioconjugation and Biosensors:

While Octane-1,8-diylbis(trichlorosilane) itself does not have functional groups for direct bioconjugation, it can be used to create a hydrophobic surface onto which other molecules can be adsorbed or to which bifunctional linkers with different terminal groups can be attached. This allows for the immobilization of biomolecules, such as antibodies or enzymes, for applications in biosensors and diagnostics.[11]

Safety and Handling

As a chlorosilane, Octane-1,8-diylbis(trichlorosilane) requires careful handling due to its reactivity and the hazardous nature of its hydrolysis byproduct.

-

Reactivity with Water: It reacts vigorously with water, including moisture in the air, to produce corrosive hydrogen chloride (HCl) gas and hydrochloric acid.[3] This reaction is exothermic.

-

Corrosivity: The compound and its hydrolysis products are corrosive to the skin, eyes, and respiratory tract.

-

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Work under an inert atmosphere (nitrogen or argon) to prevent premature hydrolysis.

-

Use anhydrous solvents and glassware.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from sources of moisture.

Conclusion

Octane-1,8-diylbis(trichlorosilane) is a powerful and versatile molecule for researchers engaged in materials science and drug development. Its ability to form stable, crosslinked, and hydrophobic surfaces through self-assembly makes it an ideal candidate for modifying nanoparticles, creating biocompatible coatings, and serving as a foundational layer for bioconjugation strategies. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for its successful and safe application in the laboratory.

References

-

Vijayamohanan, K., et al. (n.d.). Applications of Self-Assembled Monolayers for Biomolecular Electronics. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025). Modification of Silica Nanoparticles with Bis[3-(triethoxysilylpropyl)]tetrasulfide and Their Application for SBR Nanocomposite. Retrieved from [Link]

- Zhang, S., et al. (2004). A Bifunctional Poly(ethylene Glycol) Silane Immobilized on Metallic Oxide-Based Nanoparticles for Conjugation With Cell Targeting Agents. PubMed, 15(6), 657-66.

-

Utrecht University Student Theses Repository. (n.d.). Modification of the silica nanoparticle surface with organosilanes: introducing hydrophobicity for neutral wetting behavior. Retrieved from [Link]

- Marciniec, B. (Ed.). (n.d.).

-

Journal of Fundamental and Applied Sciences. (2019). Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions. Retrieved from [Link]

-

PubChemLite. (n.d.). Octane-1,8-diylbis(trichlorosilane) (C8H16Cl6Si2). Retrieved from [Link]

- Thomas, S., et al. (2023).

- Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed, 4(1), 63.

-

Gelest, Inc. (n.d.). 1,8-BIS(TRIETHOXYSILYL)OCTANE. Retrieved from [Link]

-

Gelest, Inc. (2014). SAFETY DATA SHEET 1,8-BIS(TRIETHOXYSILYL)OCTANE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed Central (PMC). Retrieved from [Link]

-

Chalmers Publication Library. (n.d.). Surface Modification, Characterization and Physicochemical Study of Amphiphilic Silica Nanoparticles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. PubMed Central (PMC). Retrieved from [Link]

-

chemrevise. (n.d.). 3.15 NMR spectroscopy. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.

-

ResearchGate. (2021). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Octyltrichlorosilane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Octane. Retrieved from [Link]

-

SpectraBase. (n.d.). Dodecyltrichlorosilane. Retrieved from [Link]

-

MDPI. (2020). Most Important Biomedical and Pharmaceutical Applications of Silicones. Retrieved from [Link]

-

ACS Publications. (2026). Self-Assembled Monolayers of Diazocine Photoswitches: Inverted Isomer Stability and Surface Wettability. Retrieved from [Link]

-

ScienceDirect. (2025). Facile fabrication of self-assembled monolayers of organosilanes for antibiofilm applications. Retrieved from [Link]

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. C8H18 C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-octane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. PubChemLite - Octane-1,8-diylbis(trichlorosilane) (C8H16Cl6Si2) [pubchemlite.lcsb.uni.lu]

- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 8. Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions | Journal of Fundamental and Applied Sciences [ajol.info]

- 9. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

Bifunctional Organosilane Precursors for Self-Assembled Monolayers: An In-depth Technical Guide

This guide provides a comprehensive technical overview of bifunctional organosilane precursors for the formation of self-assembled monolayers (SAMs). It is intended for researchers, scientists, and drug development professionals who are looking to leverage these versatile molecules for surface functionalization in a variety of applications, from biosensors to targeted drug delivery.

Introduction: The Power of Bifunctional Silanes in Surface Engineering

Self-assembled monolayers (SAMs) of organosilanes offer a robust and flexible method for modifying the surface properties of a wide range of materials.[1][2] Bifunctional organosilanes, in particular, are a class of molecules that possess two distinct reactive groups, allowing for a two-step functionalization process.[3][4] This dual reactivity is the cornerstone of their utility, enabling the creation of highly specific and complex surface architectures.[3]

The general structure of a bifunctional organosilane can be represented as R'-(CH₂)n-Si-(OR)₃, where 'R' is a functional organic group and '(OR)₃' represents the hydrolyzable alkoxy groups (e.g., methoxy or ethoxy) that react with the substrate surface.[3] This unique structure allows for covalent attachment to inorganic substrates like silica, glass, and metal oxides, while presenting a second functional group for further chemical modification.[5][6]

This guide will delve into the core principles of bifunctional organosilane SAMs, from the selection of appropriate precursors to the intricacies of monolayer formation and characterization. We will explore the causality behind experimental choices and provide field-proven insights to ensure the creation of high-quality, reproducible functionalized surfaces.

The Chemistry of Bifunctional Organosilane SAMs: A Tale of Two Ends

The formation of a stable and well-ordered SAM is a multi-step process that relies on the careful control of reaction conditions. The process can be broadly divided into two key stages: the initial silanization of the substrate and the subsequent functionalization of the exposed terminal group.

The Anchor: Covalent Attachment to the Substrate

The initial step involves the hydrolysis of the alkoxy or chloro groups of the silane in the presence of trace amounts of water, forming reactive silanol (Si-OH) groups.[6] These silanols then condense with hydroxyl groups present on the substrate surface (e.g., Si-OH on a silica surface), forming stable covalent siloxane (Si-O-Si) bonds.[7] This process is highly sensitive to factors such as humidity and temperature, which can significantly impact the quality of the resulting monolayer.[8][9][10]

It is crucial to work in a moisture-free environment to prevent premature hydrolysis and self-polymerization of the silane molecules in solution, which can lead to the formation of aggregates and a disordered monolayer.[11][12]

The Functional Head: Presenting a Reactive Interface

Once the organosilane is anchored to the surface, the terminal functional group is exposed, creating a new interface with specific chemical properties. The choice of this functional group is dictated by the intended application. A wide array of functionalities can be incorporated, including but not limited to:

-

Amines (-NH₂): Versatile for subsequent coupling reactions, such as amidation.[7]

-

Epoxides: Highly reactive rings that can be opened by various nucleophiles.[5][13]

-

Carboxylates (-COOH): Can be activated for amide bond formation.

-

Thiols (-SH): Useful for coupling to gold surfaces or participating in thiol-ene click chemistry.[14]

-

Azides (-N₃) and Alkynes: Key components for "click" chemistry reactions, allowing for highly efficient and specific ligation.[15][16]

The ability to present these functional groups in a controlled manner is what makes bifunctional SAMs so powerful for applications requiring the precise immobilization of biomolecules or the fabrication of complex surface patterns.

Designing Your Bifunctional Surface: A Workflow for Success

The successful creation of a bifunctional SAM requires a systematic approach, from substrate preparation to final characterization. The following workflow outlines the key steps and considerations.

Caption: A generalized workflow for creating and validating bifunctional SAMs.

Substrate Preparation: The Foundation of a Quality Monolayer

The cleanliness and chemical state of the substrate are paramount for achieving a uniform and stable SAM.[8][9][10] The substrate must be scrupulously cleaned to remove organic and inorganic contaminants. A common and effective method for silica-based substrates is a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide), which not only cleans the surface but also generates a high density of hydroxyl groups, essential for the silanization reaction.

Caution: Piranha solution is extremely corrosive and reactive. Always handle with extreme care in a fume hood and wear appropriate personal protective equipment.

Silanization Protocol: A Step-by-Step Guide

The following is a generalized protocol for the deposition of a bifunctional organosilane from a solution phase.

-

Solvent Selection: Choose an anhydrous solvent (e.g., toluene, isopropanol) to minimize premature hydrolysis of the silane.

-

Silane Concentration: A typical concentration range is 1-5% (v/v). The optimal concentration may vary depending on the specific silane and substrate.

-

Deposition: Immerse the cleaned and dried substrate into the silane solution. The deposition can be carried out at room temperature or slightly elevated temperatures to promote the reaction. Deposition times can range from 30 minutes to several hours.

-

Rinsing: After deposition, thoroughly rinse the substrate with the anhydrous solvent to remove any physisorbed silane molecules.

-

Curing: A final curing step (e.g., baking at 100-120°C) is often employed to drive the condensation reaction to completion and form a more stable, cross-linked monolayer.

Orthogonal Functionalization: The Second Step in Bifunctionality

The beauty of bifunctional SAMs lies in the ability to perform a second, independent chemical reaction on the exposed functional group.[15][16] This "orthogonal" chemistry allows for the attachment of a second molecule without disturbing the underlying SAM. For example, an amine-terminated SAM can be reacted with an N-hydroxysuccinimide (NHS)-ester activated molecule to form a stable amide bond.[17]

The choice of orthogonal chemistry depends on the terminal group of the SAM and the molecule to be attached. "Click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a particularly powerful tool due to its high efficiency and specificity.[15][16]

Characterization of Bifunctional SAMs: Validating Your Surface

Thorough characterization is essential to confirm the successful formation and functionalization of the SAM. A combination of techniques is often necessary to obtain a complete picture of the surface.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Provides information about the surface wettability and hydrophobicity/hydrophilicity, indicating changes in surface chemistry.[18][19] |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of the silane and any subsequently attached molecules.[20] |

| Atomic Force Microscopy (AFM) | Images the surface topography, revealing the smoothness and uniformity of the monolayer.[19][21] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the chemical functional groups present on the surface.[20][22] |

| Ellipsometry | Measures the thickness of the monolayer. |

Applications in Research and Drug Development

The versatility of bifunctional organosilane SAMs has led to their widespread adoption in numerous scientific and technological fields.

Biosensors: Creating Specific Recognition Surfaces

Bifunctional SAMs are extensively used in the development of biosensors.[2][23][24] One functional group of the silane is used to anchor it to the sensor surface, while the other is used to immobilize a biological recognition element, such as an antibody, enzyme, or DNA probe.[19][23] This allows for the creation of highly specific and sensitive sensor surfaces that can detect the presence of a target analyte.[24]

Caption: Schematic of a biosensor utilizing a bifunctional SAM for biomolecule immobilization.

Drug Delivery: Engineering Smart Surfaces

In the realm of drug development, bifunctional SAMs can be used to modify the surfaces of nanoparticles and other drug delivery vehicles.[3][25][26] For example, a poly(ethylene glycol) (PEG) chain can be attached to a nanoparticle surface via a bifunctional silane to improve its biocompatibility and circulation time.[25] The other end of the silane can be functionalized with a targeting ligand to direct the nanoparticle to specific cells or tissues.[25]

Stability and Limitations: A Realistic Perspective

While organosilane SAMs are generally robust, their long-term stability can be a concern, particularly in aqueous environments.[20][27] Hydrolysis of the siloxane bonds can lead to the degradation and delamination of the monolayer over time.[11][12][27] The stability is influenced by factors such as the length of the alkyl chain of the silane and the cross-linking density of the monolayer.[20] Longer alkyl chains and a higher degree of cross-linking generally lead to more stable films.[20]

Furthermore, the thermal stability of organosilane SAMs is limited, with decomposition typically occurring at temperatures above 250°C.[28] This can be a consideration for applications that involve high-temperature processing steps.

The Future: Advanced Architectures and Patterning

The field of bifunctional SAMs is continually evolving, with ongoing research focused on creating more complex and functional surfaces. Techniques such as microcontact printing and photolithography are being used to pattern bifunctional SAMs on a micrometer and even nanometer scale.[1][29][30][31] This allows for the creation of surfaces with spatially defined regions of different chemical functionalities, opening up new possibilities in areas such as cell patterning, multiplexed biosensing, and the fabrication of microelectronic devices.[1][29]

Conclusion

Bifunctional organosilane precursors are a powerful and versatile tool for the creation of functionalized surfaces with a high degree of control over their chemical and physical properties. By understanding the fundamental principles of SAM formation, following robust experimental protocols, and employing appropriate characterization techniques, researchers can successfully leverage these molecules to advance their work in a wide range of applications. As our ability to manipulate matter at the molecular level continues to grow, the importance of bifunctional SAMs in science and technology is set to increase even further.

References

-

Azam, M. S., Fenwick, S. L., & Gibbs-Davis, J. M. (2011). Orthogonally Reactive SAMs as a General Platform for Bifunctional Silica Surfaces. Langmuir, 27(2), 741–750. [Link]

-

Chen, H., Zhang, Z., & Hu, J. (2005). In Vitro Stability Study of Organosilane Self-Assemble Monolayers and Multilayers. Journal of Colloid and Interface Science, 291(2), 438–447. [Link]

-

Azam, M. S., Fenwick, S. L., & Gibbs-Davis, J. M. (2011). Orthogonally reactive SAMs as a general platform for bifunctional silica surfaces. Langmuir, 27(2), 741-50. [Link]

-

Lessel, M., Bäumchen, O., Klos, M., Hähl, H., Fetzer, R., Paulus, M., Seemann, R., & Jacobs, K. (2015). Self-assembled silane monolayers: an efficient step-by-step recipe for high-quality, low energy surfaces. Surface and Interface Analysis, 47(5), 557–564. [Link]

-

Hoque, M. M., Soliman, M., & Al-Othman, A. (2012). Elucidating the Mechanism of Condensation-Mediated Degradation of Organofunctional Silane Self-Assembled Monolayer Coatings. SURF INTERFACE ANAL. [Link]

-

Cha, H., Kim, J., Wu, P., & Kim, D. (2021). Elucidating the Mechanism of Condensation-Mediated Degradation of Organofunctional Silane Self-Assembled Monolayer Coatings. ACS Applied Materials & Interfaces. [Link]

-

Cha, H., Kim, J., Wu, P., & Kim, D. (2021). Elucidating the Mechanism of Condensation-Mediated Degradation of Organofunctional Silane Self-Assembled Monolayer Coatings. ACS applied materials & interfaces. [Link]

-

Lessel, M., Bäumchen, O., Klos, M., Hähl, H., Fetzer, R., Paulus, M., Seemann, R., & Jacobs, K. (2015). Self‐assembled silane monolayers: an efficient step‐by‐step recipe for high‐quality, low energy surfaces. Surface and Interface Analysis, 47(5), 557–564. [Link]

-

Lessel, M., Bäumchen, O., Klos, M., Hähl, H., Fetzer, R., Paulus, M., Seemann, R., & Jacobs, K. (2015). Self-assembled silane monolayers: an efficient step-by-step recipe for high-quality, low energy surfaces. Surface and Interface Analysis, 47(5), 557-564. [Link]

-

Smith, D., Kowerko, D., Wang, Z., & Csáki, A. (2019). Nanoscale patterning of self-assembled monolayer (SAM)-functionalised substrates with single molecule contact printing. Nanoscale Advances. [Link]

-

Wang, X., Jin, G., & Li, Z. (2014). Regioselective patterning of multiple SAMs and applications in surface-guided smart microfluidics. ACS applied materials & interfaces, 6(24), 21961-9. [Link]

-

Xu, C., & Sun, S. (2007). Silanization of solid surfaces via mercaptopropylsilatrane: a new approach of constructing gold colloid monolayers. Journal of Materials Chemistry. [Link]

-